molecular formula C14H17NO2 B4698476 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone

2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone

Cat. No. B4698476
M. Wt: 231.29 g/mol
InChI Key: HUJCJKOCHJVEKI-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone, also known as HMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMAC is a synthetic compound that is commonly used in laboratory experiments and has shown promising results in various studies.

Scientific Research Applications

2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has shown promising results as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. In biochemistry, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been used as a fluorescent probe to study protein-ligand interactions. In material science, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been used as a building block for the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone is not fully understood, but studies suggest that it may act as an inhibitor of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been shown to interact with proteins in a non-covalent manner, which may contribute to its ability to act as a fluorescent probe.
Biochemical and Physiological Effects:
2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to reduce the expression of inducible nitric oxide synthase (iNOS). Additionally, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has been shown to inhibit the proliferation of cancer cells in vitro, although its exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in a variety of assays. Additionally, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone has a high fluorescence quantum yield, which makes it an ideal fluorescent probe for studying protein-ligand interactions. However, 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone. One area of interest is the development of novel 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone-based fluorescent probes for studying protein-ligand interactions. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases. Finally, the development of novel 2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone-based polymers for use in material science is also an area of interest.

properties

IUPAC Name

(2Z)-2-[(4-hydroxy-2-methylanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-8-12(16)6-7-13(10)15-9-11-4-2-3-5-14(11)17/h6-9,15-16H,2-5H2,1H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCJKOCHJVEKI-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C\2/CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone
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